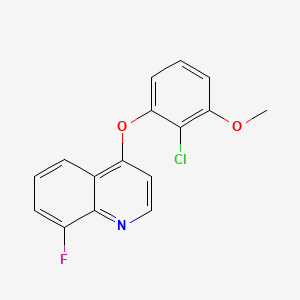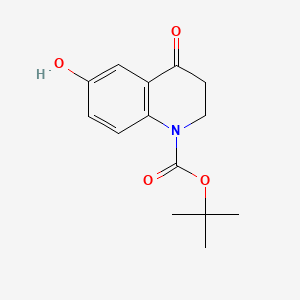
4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline is a fluoroquinoline compound with a wide range of applications in the scientific research field. It is a synthetic compound with a high degree of solubility in both water and organic solvents. This compound has been studied extensively in the past few decades, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments. In
科学的研究の応用
4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as 2-chloro-3-methoxy-8-fluorobenzene and 4-chloro-3-methoxy-8-fluorobenzene. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. In addition, this compound has been used in the study of the mechanism of action of certain drugs, such as the antifungal agent fluconazole.
作用機序
The mechanism of action of 4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as the enzyme β-lactamase. This enzyme is responsible for the breakdown of certain antibiotics, such as penicillin, and thus the inhibition of this enzyme could lead to an increase in the effectiveness of antibiotics. In addition, this compound may also act as an inhibitor of certain bacterial proteins, such as the protein OmpF, which is responsible for the transport of certain molecules across the bacterial cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline are not yet fully understood. However, some studies have suggested that this compound may have an antimicrobial effect, as well as an anti-inflammatory effect. In addition, this compound may also have an effect on the metabolism of certain drugs, such as the antifungal agent fluconazole.
実験室実験の利点と制限
The main advantage of using 4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline in laboratory experiments is that it is a relatively inexpensive and easy to synthesize compound. In addition, this compound is highly soluble in both water and organic solvents, making it ideal for use in a wide range of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not stable in the presence of light and heat, and therefore must be stored in a dark and cool environment. In addition, this compound is not very soluble in polar solvents, such as ethanol, and therefore must be used in non-polar solvents.
将来の方向性
There are a number of potential future directions for 4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline research. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. In addition, further research could be conducted to explore the potential applications of this compound in the synthesis of other compounds, such as pharmaceuticals and other drugs. Finally, further research could be conducted to explore the potential use of this compound in the development of new drugs and drug delivery systems.
合成法
4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline can be synthesized in a variety of ways. One method involves the reaction of 2-chloro-3-methoxyphenol with 8-fluoroquinolone in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product. Another method of synthesis involves the reaction of 2-chloro-3-methoxybenzaldehyde and 8-fluoroquinoline in the presence of a base such as potassium carbonate. This reaction also results in the formation of the desired product.
特性
IUPAC Name |
4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2/c1-20-13-6-3-7-14(15(13)17)21-12-8-9-19-16-10(12)4-2-5-11(16)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOOUPSCXAMIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2=C3C=CC=C(C3=NC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)


![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)


![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)